molecular formula C6H4Cl2N4OS B069515 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 175201-82-8

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B069515
CAS No.: 175201-82-8
M. Wt: 251.09 g/mol
InChI Key: LQORHGKNZGAONG-UHFFFAOYSA-N
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Description

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features both imidazole and oxadiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, which includes chlorine substitutions and a thiol group, makes it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dichloroimidazole with a suitable oxadiazole precursor in the presence of a base. The reaction conditions often require heating and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the oxadiazole ring.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified oxadiazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-1H-imidazole: Shares the imidazole core but lacks the oxadiazole and thiol groups.

    1,3,4-oxadiazole-2-thiol: Contains the oxadiazole and thiol groups but lacks the imidazole ring.

    5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: Another imidazole derivative with different substitutions.

Uniqueness

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of imidazole, oxadiazole, and thiol functionalities. This combination provides a versatile platform for chemical modifications and a broad spectrum of biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-[(4,5-dichloroimidazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4OS/c7-4-5(8)12(2-9-4)1-3-10-11-6(14)13-3/h2H,1H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORHGKNZGAONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC2=NNC(=S)O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381016
Record name 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-82-8
Record name 5-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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